molecular formula C17H19N3O3 B3288742 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine CAS No. 852465-45-3

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

Cat. No.: B3288742
CAS No.: 852465-45-3
M. Wt: 313.35 g/mol
InChI Key: RDXJAWVSAQAAIL-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features two aromatic rings, one with a methoxy group and the other with a nitro group, attached to the piperazine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine typically involves the reaction of 2-methoxyaniline with 2-nitrochlorobenzene in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction proceeds via nucleophilic aromatic substitution, where the amine group of 2-methoxyaniline attacks the nitro-substituted aromatic ring, forming the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid.

Major Products Formed

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-4-(2-nitrophenyl)piperazine or 1-(2-Formylphenyl)-4-(2-nitrophenyl)piperazine.

    Reduction: Formation of 1-(2-Methoxyphenyl)-4-(2-aminophenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Methoxyphenyl)piperazine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    1-(2-Nitrophenyl)piperazine: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    1-(2-Hydroxyphenyl)-4-(2-nitrophenyl)piperazine: Contains a hydroxyl group instead of a methoxy group, which may influence its chemical properties and biological effects.

The presence of both methoxy and nitro groups in this compound makes it unique, as it combines the properties of both functional groups, potentially leading to novel applications and effects.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-6-2-3-7-15(14)20(21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXJAWVSAQAAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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